molecular formula C11H10N2O3 B2897934 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 148320-16-5

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2897934
CAS RN: 148320-16-5
M. Wt: 218.212
InChI Key: UPXDAVWVJDHKQN-UHFFFAOYSA-N
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Description

The compound “1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of molecules with diverse physiological significance and pharmacological utilization .


Synthesis Analysis

Quinazolin-4(3H)-one, a core structure in the compound, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . Other methods for the synthesis of quinazolinones involve a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of quinazolinones, including “this compound”, is based on structures generated from information available in various databases . The molecular formula of a similar compound was reported as C14H19NO4Sn .


Chemical Reactions Analysis

Quinazolinones have been found to exhibit good luminescence properties . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure have been developed . These molecules are used for environmentally sensitive probes and two-photon fluorescence bioimaging .

Scientific Research Applications

Multicomponent Reaction Synthesis

  • Title : 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-di-methylpyrimidine-2,4(1H,3H)-dione
  • Abstract : This study outlines the synthesis of a related compound through multicomponent reactions, involving N,N-dimethylbarbituric acid and others, demonstrating its potential in chemical synthesis and structural analysis.
  • Source : (Barakat et al., 2016)
  • Title : An experimental and computational study of pyrimidine based bis-uracil derivatives as efficient candidates for optical, nonlinear optical, and drug discovery applications
  • Abstract : This paper describes the synthesis and characterization of novel pyrimidine-based derivatives, highlighting their potential in nonlinear optical applications and drug discovery.
  • Source : (Mohan et al., 2020)
  • Title : An efficient one pot synthesis of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives as a potent biological agents
  • Abstract : Discusses the synthesis of a novel series of pyranopyrimidines, examining their anti-inflammatory, antimicrobial, and antifungal activities, as well as molecular docking studies.
  • Source : (Veeranna et al., 2022)
  • Title : 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione as an inhibitor scaffold of HIV reverase transcriptase: Impacts of the 3-OH on inhibiting RNase H and polymerase
  • Abstract : This research presents the design and synthesis of a hydroxypyrimidine-2,4-dione derivative, analyzing its dual inhibition of HIV-1 reverse transcriptase functions and its potential as a platform for HIV treatment.
  • Source : (Tang et al., 2017)

Future Directions

Quinazolinones, including “1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione”, have shown promise in various fields such as medicinal chemistry and bioimaging . Future research could focus on exploring their potential in these areas further, as well as investigating their other possible applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 3-(2-hydroxyphenyl)-3-oxopropanenitrile, which is then reacted with guanidine to form the target compound.", "Starting Materials": ["2-hydroxybenzaldehyde", "ethyl acetoacetate", "guanidine"], "Reaction": ["Step 1: Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(2-hydroxyphenyl)-3-oxopropanenitrile.", "Step 2: Reaction of 3-(2-hydroxyphenyl)-3-oxopropanenitrile with guanidine in the presence of a catalyst such as p-toluenesulfonic acid to form 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione.", "Step 3: Purification of the product by recrystallization or column chromatography."] }

CAS RN

148320-16-5

Molecular Formula

C11H10N2O3

Molecular Weight

218.212

IUPAC Name

1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O3/c1-7-6-10(15)12-11(16)13(7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,15,16)

InChI Key

UPXDAVWVJDHKQN-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=O)N1C2=CC=CC=C2O

solubility

not available

Origin of Product

United States

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